molecular formula C19H19N5O4S2 B2567159 N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946290-15-9

N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2567159
CAS No.: 946290-15-9
M. Wt: 445.51
InChI Key: ROFGKUHLAPWIOW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.

    Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

    Formation of the Sulfanyl Group:

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiadiazole ring or the carbonyl groups, leading to various reduced forms.

    Substitution: The methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Halogenated or nitrated methoxyphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

    Materials Science: It can be used in the synthesis of polymers and materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Agents: Due to the presence of the thiadiazole ring, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anti-inflammatory Agents: The methoxyphenyl groups can contribute to anti-inflammatory activity, potentially useful in treating inflammatory diseases.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as pesticides or herbicides.

    Pharmaceuticals: It can be a precursor in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in microbial growth or inflammatory pathways.

    Pathways Involved: The compound may inhibit key enzymes in microbial metabolic pathways or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

    N-(4-methoxyphenyl)acetamide: A simpler analog with similar methoxyphenyl groups but lacking the thiadiazole ring and sulfanyl group.

    N-(4-methoxyphenyl)-2-thioacetamide: Similar structure but with a thioacetamide group instead of the thiadiazole ring.

Uniqueness:

    Thiadiazole Ring: Provides unique electronic properties and potential biological activity.

    Sulfanyl Group: Enhances the compound’s reactivity and potential for forming various derivatives.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-27-14-7-3-12(4-8-14)20-16(25)11-29-19-24-23-18(30-19)22-17(26)21-13-5-9-15(28-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFGKUHLAPWIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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